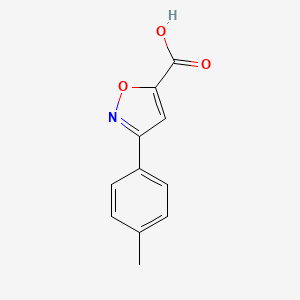
3-(4-Methylphenyl)isoxazole-5-carboxylic acid
Descripción general
Descripción
3-(4-Methylphenyl)isoxazole-5-carboxylic acid, also known as MIPC, is an organic compound that is used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. MIPC has a melting point of 95-97 °C and a boiling point of 315-317 °C. It is a versatile compound that can be used in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and in various lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The synthesis and chemical reactivity of derivatives of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid have been a significant area of research. Studies have detailed the synthesis of various isoxazole and oxazole carboxylic acids derivatives, highlighting their importance as intermediates in producing target chemicals or bio-pharmacologically active compounds. For instance, isoxazole-4-carboxylic acid derivatives have been synthesized through domino isoxazole-isoxazole isomerization, showcasing the versatility of these compounds in preparative chemistry. Similarly, functional 3-Arylisoxazoles have been developed from the reaction of aryl nitrile oxides and enolates of carbonyl compounds, leading to pharmacologically active isoxazoles (Serebryannikova et al., 2019), (Vitale & Scilimati, 2013).
Precursor for Advanced Synthesis
Researchers have explored the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, revealing its potential as a precursor for advanced synthesis. This compound can lead to 3-aryl-5-formyl-isoxazole-4-carboxylate, which serves as a substrate for synthesizing isoxazole-fused heterocycles (Roy et al., 2004).
Biological Applications
Several studies have documented the potential biological applications of isoxazole derivatives. The synergetic effect observed with isoxazole and isothiazole derivatives of comenic acid in combination with antitumor drugs highlights their relevance in chemotherapy, particularly for brain tumors. Additionally, isoxazolyl- and isothiazolylcarbamides derived from accessible isoxazol-3-carboxylic acids have shown significant antitumor activity, indicating their potential as medicinal compounds. These findings underline the significance of isoxazole derivatives in advancing medical research and drug development (Kletskov et al., 2018), (Potkin et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antipromastigote activity , indicating potential targets could be enzymes or proteins involved in the life cycle of parasites.
Mode of Action
It’s known that isoxazole derivatives can interact with their targets in a way that disrupts normal cellular processes .
Biochemical Pathways
Given the antipromastigote activity of similar compounds , it’s likely that the compound affects pathways related to the growth and reproduction of parasites.
Result of Action
The antipromastigote activity of similar compounds suggests that the compound may inhibit the growth and reproduction of parasites, leading to their eventual death .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISGBCCUGZEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)isoxazole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)
![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)
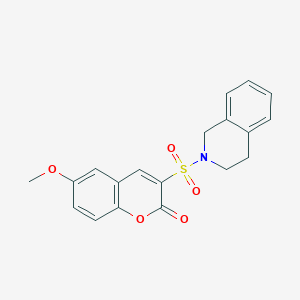
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
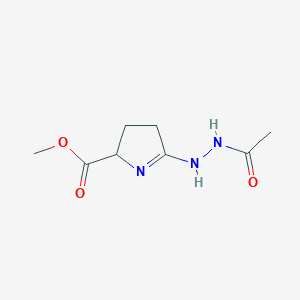
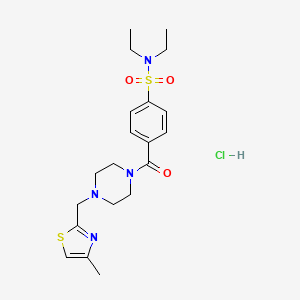
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)
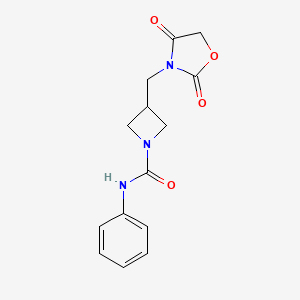
![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)
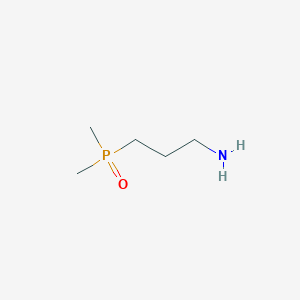

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)
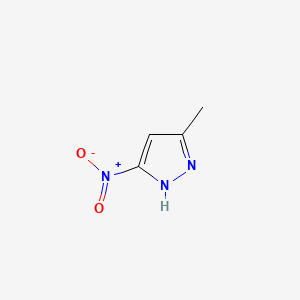
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)